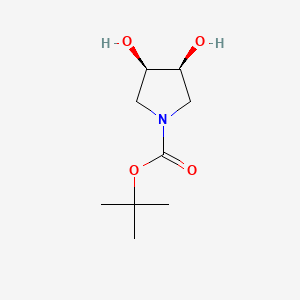
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
The tert-butyl group can be attached to proteins at single cysteines by reaction with certain compounds . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, contains a total of 37 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis
The tert-butyl group has a unique reactivity pattern that is highlighted by summarizing characteristic applications . It’s used in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and InChI code . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, has a molecular formula of C12H26 and a molecular weight of 170.33484 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral building block for the synthesis of various pharmaceutical agents. Its stereochemistry is particularly valuable in creating enantiomerically pure molecules, which are crucial for the development of drugs with specific biological activities and reduced side effects . The tert-butyl group in this compound can be used to improve the pharmacokinetic properties of potential drug candidates .
Agriculture
In the field of agriculture, the compound’s derivatives may be explored for their potential as growth promoters or pesticides. The tert-butyl group’s steric hindrance could lead to the development of novel compounds with unique modes of action against agricultural pests .
Material Science
Material scientists might investigate the compound’s utility in the synthesis of polymers or coatings. Its robust tert-butyl group could impart thermal stability or resistance to degradation, making it a candidate for creating durable materials .
Environmental Science
Environmental scientists could explore the use of this compound in bioremediation processes. Its structural components might be involved in the breakdown of environmental pollutants or in the synthesis of environmentally friendly solvents .
Biochemistry
In biochemistry, the compound could be used as a precursor for the synthesis of natural product analogs. These analogs can be instrumental in studying enzyme-substrate interactions or in probing biological pathways .
Pharmacology
Pharmacological research might utilize this compound in the design of enzyme inhibitors or receptor modulators. The tert-butyl group could influence the compound’s binding affinity and selectivity towards biological targets, which is essential for the development of new therapeutics .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

